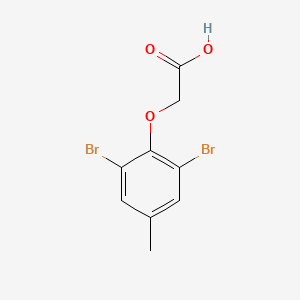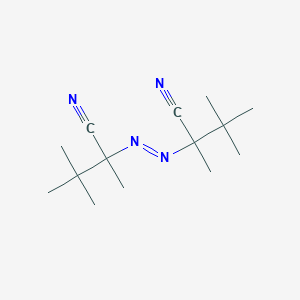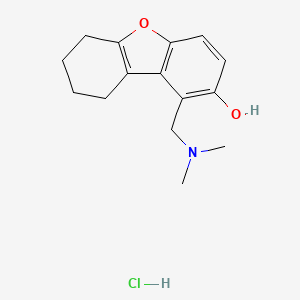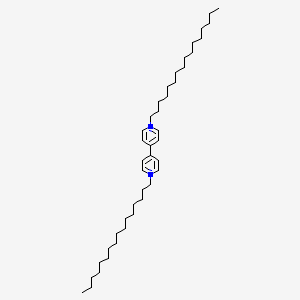![molecular formula C11H16O4 B14664052 2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid CAS No. 38360-84-8](/img/structure/B14664052.png)
2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid is an organic compound characterized by its unique cyclohexene structure with two acetic acid groups attached. This compound is notable for its stereochemistry, having specific (1S,2R) configurations, which can influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and specific temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like sulfuric acid or hydrochloric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with specific stereochemistry.
Mecanismo De Acción
The mechanism by which 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific (1S,2R) configuration allows it to fit into active sites of enzymes, influencing catalytic activity and metabolic pathways. The compound’s ability to donate or accept protons also plays a role in its biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1R,2S)-1,2-Cyclohexanediyl]diacetic acid: Similar structure but different stereochemistry.
2,2’-[(1S,2R)-1,2-Dimethylcyclohexane-1,2-diyl]diacetic acid: Similar backbone with additional methyl groups.
Uniqueness
What sets 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid apart is its specific stereochemistry and the presence of the cyclohexene ring, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Número CAS |
38360-84-8 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-[(1S,2R)-2-(carboxymethyl)-3-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C11H16O4/c1-7-3-2-4-8(5-10(12)13)9(7)6-11(14)15/h3,8-9H,2,4-6H2,1H3,(H,12,13)(H,14,15)/t8-,9-/m0/s1 |
Clave InChI |
QYVVMFWCRYQJET-IUCAKERBSA-N |
SMILES isomérico |
CC1=CCC[C@H]([C@H]1CC(=O)O)CC(=O)O |
SMILES canónico |
CC1=CCCC(C1CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)

![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)




![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)


